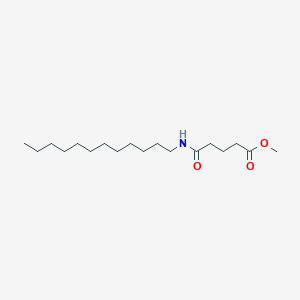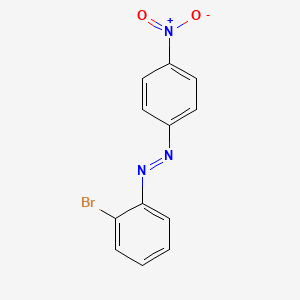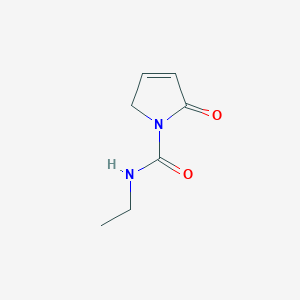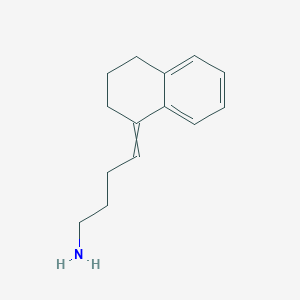
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine is an organic compound that features a naphthalene derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine typically involves the reaction of a naphthalene derivative with a butan-1-amine precursor. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques can help in maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, with factors such as temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules and systems. Researchers may investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties can be leveraged to create innovative solutions for various applications.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved would depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3,4-Dihydronaphthalen-1(2H)-ylidene)butan-1-amine include other naphthalene derivatives and amine-containing compounds. Examples may include:
- 1-Naphthylamine
- 2-Naphthylamine
- Naphthalene-1,4-diamine
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a naphthalene derivative with a butan-1-amine moiety
Properties
CAS No. |
62687-87-0 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-naphthalen-1-ylidene)butan-1-amine |
InChI |
InChI=1S/C14H19N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,6-7,10H,3-5,8-9,11,15H2 |
InChI Key |
UIDUMIZSOGDHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CCCCN)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


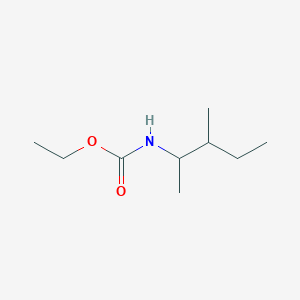
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
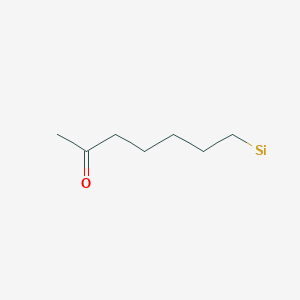
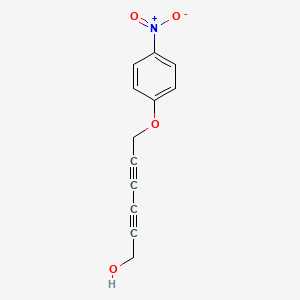
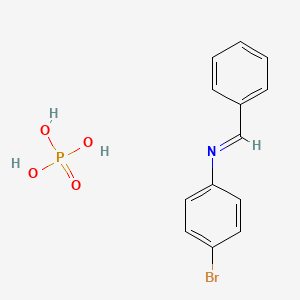

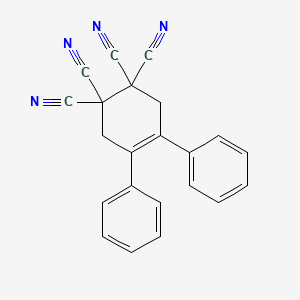
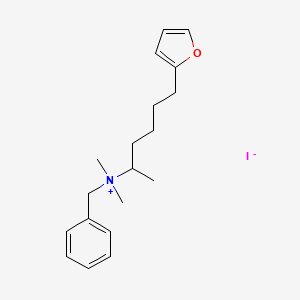
![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)

